molecular formula C10H19NO5 B8561228 methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate

methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate

Cat. No.: B8561228
M. Wt: 233.26 g/mol
InChI Key: MZMWAPNVRMDIPS-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an alcohol from the ester group.

    Deprotection: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate involves the selective protection and deprotection of the amino group. The Boc group provides stability during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    Methyl (2S,3S)-2-{[(9-fluorenylmethoxy)carbonyl]amino}-3-hydroxybutanoate: Features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

Methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate is unique due to the Boc protecting group, which offers ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

methyl (2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7-/m0/s1

InChI Key

MZMWAPNVRMDIPS-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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